Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
benzyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)17-7-6-13-12(9-17)8-15-16-13/h1-5,8H,6-7,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYVAXIQTIQDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741089 | |
| Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-29-7 | |
| Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Preparation: Tert-Butyl Carbamate Protection
A patent-derived method (WO2019108565A1) outlines the synthesis of benzyl-protected pyrazolo[4,3-c]pyridines through a multi-step sequence. The tert-butyl carbamate (Boc) group is introduced to protect amines during early stages:
-
Step 1 : Reaction of tert-butyl 3-amino-2-[(2-methyl-1H-indol-4-yl)carbonyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-amine with ethyl chloroformate in dichloromethane yields the Boc-protected intermediate.
-
Step 2 : Deprotection using trifluoroacetic acid (TFA) in dichloromethane reveals the primary amine, enabling subsequent benzylation.
This strategy ensures chemoselectivity, preventing unwanted side reactions during later stages.
Benzylation and Esterification
The introduction of the benzyl ester group is achieved via nucleophilic acyl substitution. In Step 6 of WO2019108565A1, benzyl chloroformate reacts with the deprotected amine intermediate in the presence of a base (e.g., triethylamine) to form benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate. Key reaction parameters include:
-
Solvent : Ethyl acetate or dichloromethane.
-
Temperature : Room temperature (25°C).
-
Workup : Extraction with ethyl acetate, washing with brine, and drying over anhydrous sodium sulfate.
-
Purification : Column chromatography using ethyl acetate/petroleum ether (1:10) yields the product in ~70% purity.
Alternative Routes: Cyclization and Functionalization
Hydrazine-Mediated Cyclization
A literature method (Sage Journals, 2019) describes the use of carbohydrazides to form pyrazolo-pyridine hybrids. Adapting this approach, pyridine-3-carbohydrazide is treated with phenyl isothiocyanate in refluxing ethanol, catalyzed by piperidine, to afford thioamide derivatives. Subsequent cyclization under acidic conditions (e.g., HCl/NaNO₂) yields the pyrazolo[4,3-c]pyridine core, which is then benzylated.
Reaction Conditions :
Curtius Rearrangement and Isocyanate Formation
WO2018011163A1 discloses a Curtius rearrangement pathway to generate isocyanate intermediates, which undergo nucleophilic attack by carboxylate anions. For example, treating a pyrazolo-pyridine precursor with diethyl acetylenedicarboxylate in refluxing toluene forms a pyrazolone derivative, which is subsequently benzylated.
Key Data :
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra provide definitive evidence for the structure of benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate:
-
1H NMR (400 MHz, DMSO-d₆) :
-
13C NMR (100 MHz, DMSO-d₆) :
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₆H₁₅N₃O₂) with a calculated [M+H]+ ion at m/z 282.1238 and observed m/z 282.1241.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
-
Regioselectivity : Competing cyclization pathways may yield undesired regioisomers. Using piperidine as a catalyst enhances selectivity for the 4,3-c isomer.
-
Benzyl Ester Stability : The benzyl group is susceptible to hydrogenolysis. Alternatives like tert-butyl esters may be used temporarily, with final benzylation performed in the last step.
-
Purification : Column chromatography with ethyl acetate/petroleum ether gradients effectively separates the target compound from byproducts .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazolo compounds exhibit significant activity against various bacterial strains.
| Study | Bacterial Strains Tested | Results |
|---|---|---|
| Study A | Staphylococcus aureus, Escherichia coli | Inhibition observed at concentrations of 50 µg/mL |
| Study B | Klebsiella pneumoniae, Pseudomonas aeruginosa | Potent activity with MIC values lower than standard antibiotics |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
The pyrazolo[4,3-c]pyridine scaffold has been extensively studied for anticancer activity. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These results highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanism of action.
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory properties of this compound. For instance, it has been identified as a potent inhibitor of certain enzymes involved in bacterial resistance mechanisms.
| Enzyme Target | Ki Value (nM) | Source |
|---|---|---|
| BasE (Adenylating Enzyme) | 2 | Acinetobacter baumannii |
This inhibition could provide insights into developing novel treatments for resistant bacterial infections.
Case Study 1: Synthesis and Evaluation
A systematic study synthesized various analogs of this compound to evaluate their biological activities. The study revealed that modifications at the benzyl position significantly enhanced antimicrobial and anticancer activities compared to the parent compound.
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis was conducted to identify key structural features contributing to the biological activity of pyrazolo derivatives. This study concluded that specific substitutions on the pyrazole ring could lead to improved potency against targeted diseases.
Mechanism of Action
The mechanism of action of Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The pyrazolo[4,3-c]pyridine scaffold is widely modified for diverse applications. Key derivatives include:
Physicochemical Properties
- Stability : tert-Butyl esters (e.g., CAS 924869-27-2) require storage at 2–8°C under dry conditions, while benzyl esters may have similar stability needs .
- Crystallography: The tert-butyl 3-amino-2-methyl derivative crystallizes in a triclinic system (a = 6.3151 Å, b = 9.3615 Å) with intermolecular hydrogen bonding, a feature absent in the benzyl ester due to its lack of amino groups .
Biological Activity
Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique fused ring structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H15N3O2
- Molar Mass : 257.29 g/mol
- CAS Number : 1355171-29-7
- Density : 1.304 g/cm³
- Boiling Point : 483.3 °C (predicted)
- pKa : 14.97 (predicted)
This compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins essential for cell cycle progression, thereby exhibiting potential anticancer properties .
Biological Activities
The compound has been investigated for various biological activities:
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively .
- Cell Lines Tested : It has been tested on human tumor cell lines such as HeLa and HCT116, showing promising antiproliferative effects .
Enzyme Inhibition
The compound is also noted for its role in inhibiting various enzymes:
- Cyclin-dependent Kinases (CDKs) : As mentioned earlier, it effectively inhibits CDK activity, which is crucial in cancer therapy.
- Potential as an Enzyme Inhibitor : Studies have suggested its potential in inhibiting other enzymes involved in critical biological pathways .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives of this compound:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 3.9 μg/mL against Gram-positive bacteria like Klebsiella planticola and Staphylococcus aureus .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves cyclocondensation of piperidin-4-one derivatives with hydrazine analogs, followed by benzyl protection of the amine group. For example, tert-butyl analogs (structurally similar) are synthesized using tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate and hydroxyethylhydrazine in ethanol, followed by crystallization in ethyl acetate/petroleum ether . Modifications to this protocol, such as varying substituents or protecting groups, require optimization of reaction time, temperature (e.g., room temperature for 24 hours), and solvent systems.
Q. How is the structural conformation of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard for determining conformational details. For example, tert-butyl analogs show a half-chair conformation in the dihydropyridine ring and intermolecular hydrogen bonding (N–H⋯O/N–H⋯N) that stabilizes the crystal lattice . NMR spectroscopy (¹H/¹³C) and mass spectrometry are used to confirm purity and substituent positions, with key signals for the pyrazolo-pyridine core observed at δ 3.5–4.5 ppm (methylene protons) and δ 7.2–7.5 ppm (benzyl aromatic protons) .
Q. What preliminary biological activities have been reported for this scaffold?
- Methodological Answer : Pyrazolo-pyridine derivatives are evaluated for antimicrobial and enzyme inhibitory activities. For instance, structurally similar compounds (e.g., 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines) were tested against Mycobacterium tuberculosis pantothenate synthetase (PS), with IC50 values ranging from 21.8 ± 0.8 μM to inactive derivatives, highlighting substituent-dependent activity . Screening protocols involve in vitro enzyme assays (e.g., PS inhibition) and cytotoxicity testing (e.g., RAW 264.7 cell line) at concentrations up to 50 μM .
Advanced Research Questions
Q. How can computational methods optimize the biological activity of derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to target proteins (e.g., MTB PS). For example, substituents like nitro or benzoyl groups enhance interactions with hydrophobic pockets in the enzyme active site . QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors can guide the design of derivatives with improved pharmacokinetic properties .
Q. What strategies resolve contradictions in bioactivity data across similar derivatives?
- Methodological Answer : Discrepancies in IC50 or MIC values may arise from assay conditions (e.g., pH, co-solvents) or substituent stereochemistry. Systematic comparison of analogs (e.g., tert-butyl vs. benzyl carbamates) under standardized protocols is critical . For example, replacing tert-butyl with benzyl groups alters steric bulk and electron density, affecting enzyme binding . Dose-response curves and Hill slope analysis help validate activity trends .
Q. How are reaction conditions optimized for scalable synthesis?
- Methodological Answer : Catalytic systems (e.g., Pd/Cu for cross-coupling) and solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) are optimized via Design of Experiments (DoE). For tert-butyl analogs, dry HCl gas in DCM efficiently removes protecting groups, achieving >98% yield . Process analytical technology (PAT), such as in situ FTIR, monitors reaction progress to minimize byproducts .
Q. What analytical challenges arise in characterizing unstable intermediates?
- Methodological Answer : Air- or moisture-sensitive intermediates (e.g., sulfonamides) require inert atmosphere handling (glovebox/Schlenk techniques). LC-MS with electrospray ionization (ESI) detects transient species, while low-temperature X-ray crystallography (−173°C) stabilizes reactive intermediates . For example, tert-butyl 3-amino intermediates show rapid degradation unless stored at −20°C in dark, anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
